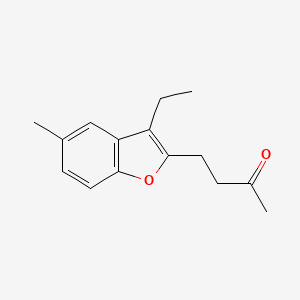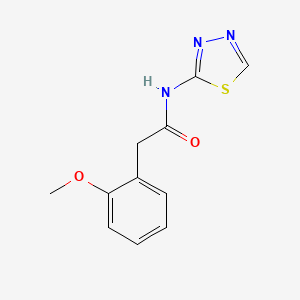
1-(2-furylmethyl)-4-(phenylacetyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-furylmethyl)-4-(phenylacetyl)piperazine, also known as FMP, is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in various scientific research fields, including pharmacology, neuroscience, and medicinal chemistry. In
Wirkmechanismus
The exact mechanism of action of 1-(2-furylmethyl)-4-(phenylacetyl)piperazine is not fully understood. However, it has been suggested that 1-(2-furylmethyl)-4-(phenylacetyl)piperazine may act as a partial agonist at the dopamine D2 receptor and a full agonist at the serotonin 5-HT1A receptor. This dual mechanism of action may contribute to its antipsychotic and anxiolytic effects.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-4-(phenylacetyl)piperazine has been shown to modulate the activity of various neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. These biochemical and physiological effects may contribute to its therapeutic effects in various disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-furylmethyl)-4-(phenylacetyl)piperazine has several advantages for lab experiments. It is relatively easy to synthesize and has high purity. It also exhibits potent and consistent effects in animal models. However, 1-(2-furylmethyl)-4-(phenylacetyl)piperazine has some limitations as well. It has a relatively short half-life, which may limit its therapeutic potential. Additionally, its mechanism of action is not fully understood, which may make it difficult to develop specific therapeutic interventions.
Zukünftige Richtungen
There are several future directions for research on 1-(2-furylmethyl)-4-(phenylacetyl)piperazine. One area of focus could be the development of novel 1-(2-furylmethyl)-4-(phenylacetyl)piperazine derivatives with improved pharmacokinetic properties and specific receptor selectivity. Another area of focus could be the investigation of the potential therapeutic applications of 1-(2-furylmethyl)-4-(phenylacetyl)piperazine in various disorders, such as schizophrenia, anxiety, and addiction. Additionally, further studies could be conducted to elucidate the exact mechanism of action of 1-(2-furylmethyl)-4-(phenylacetyl)piperazine and its effects on various neurotransmitter systems.
Synthesemethoden
1-(2-furylmethyl)-4-(phenylacetyl)piperazine can be synthesized through a multi-step process, starting with the reaction of 2-furylmethylamine with phenylacetyl chloride in the presence of a base to form 1-(2-furylmethyl)-4-phenylacetyl piperazine intermediate. This intermediate is then treated with a reducing agent such as sodium borohydride to yield the final product, 1-(2-furylmethyl)-4-(phenylacetyl)piperazine.
Wissenschaftliche Forschungsanwendungen
1-(2-furylmethyl)-4-(phenylacetyl)piperazine has been extensively studied for its potential applications in various scientific research fields. It has been shown to exhibit potent antipsychotic, anxiolytic, and antidepressant effects in animal models. 1-(2-furylmethyl)-4-(phenylacetyl)piperazine has also been investigated for its potential as a therapeutic agent for the treatment of drug addiction, as it has been shown to attenuate the rewarding effects of drugs of abuse such as cocaine and methamphetamine.
Eigenschaften
IUPAC Name |
1-[4-(furan-2-ylmethyl)piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c20-17(13-15-5-2-1-3-6-15)19-10-8-18(9-11-19)14-16-7-4-12-21-16/h1-7,12H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBHNFOOBPKTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-2-phenylethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-5-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5713902.png)
![N-{2-[(2-phenylacetyl)amino]phenyl}butanamide](/img/structure/B5713923.png)
![methyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5713933.png)
![3-[1-(2-ethoxy-2-oxoethyl)-5-(4-fluorophenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5713940.png)


![7-methoxy-2-methyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5713957.png)


![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-(2-methoxy-5-methylphenyl)thiourea](/img/structure/B5713968.png)

![methyl 4-[(4-ethoxyphenyl)amino]-4-oxobutanoate](/img/structure/B5713983.png)
![2-(2,4-dihydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5713988.png)
